4-bromo-5-chloropyridine-2-carbonitrile
Overview
Description
4-Bromo-5-chloropyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C6H2BrClN2 It is a derivative of pyridine, featuring both bromine and chlorine substituents on the pyridine ring, along with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-chloropyridine-2-carbonitrile typically involves halogenation and nitrile introduction reactions. One common method starts with 2-chloropyridine, which undergoes bromination at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The resulting 4-bromo-2-chloropyridine is then subjected to a cyanation reaction using a reagent such as copper(I) cyanide (CuCN) to introduce the nitrile group at the 5-position .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. Additionally, the choice of solvents and purification techniques, such as recrystallization or chromatography, plays a crucial role in obtaining high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloropyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like tetrahydrofuran (THF) are typical.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a standard reagent for reducing nitriles to amines .
Major Products
Substitution: Products vary depending on the nucleophile used, such as methoxy or tert-butyl derivatives.
Coupling: Biaryl compounds or other complex structures.
Reduction: Corresponding amines .
Scientific Research Applications
4-Bromo-5-chloropyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Explored for its role in developing new therapeutic agents, particularly in oncology and infectious diseases.
Industry: Utilized in the production of agrochemicals and materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 4-bromo-5-chloropyridine-2-carbonitrile depends on its specific application. In drug discovery, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms and a nitrile group can enhance its binding affinity and selectivity towards these targets. The exact pathways involved would vary based on the biological context and the specific target being investigated .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloropyridine: Similar structure but lacks the nitrile group.
4-Chloropyridine-2-carbonitrile: Similar structure but lacks the bromine atom.
2-Bromo-5-fluoropyridine: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
4-Bromo-5-chloropyridine-2-carbonitrile is unique due to the combination of bromine, chlorine, and nitrile substituents on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of diverse chemical entities .
Properties
IUPAC Name |
4-bromo-5-chloropyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-5-1-4(2-9)10-3-6(5)8/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIODOZFQRPYFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1Br)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.